

Application Notes and Protocols for AZD-5672 in Calcium Mobilization Assay

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Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

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Introduction

AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also a co-receptor for HIV-1 entry into cells.[3] Antagonism of CCR5 can modulate inflammatory cell migration and signaling, making it a target for various inflammatory diseases, including rheumatoid arthritis.[4] One of the key functional readouts for GPCR activation, including CCR5, is the mobilization of intracellular calcium ($[Ca^{2+}]$). This application note provides a detailed protocol for assessing the antagonist activity of **AZD-5672** on CCR5-mediated calcium mobilization.

Data Presentation

The potency of **AZD-5672** as a CCR5 antagonist has been determined in various assays. While a specific IC_{50} from a calcium mobilization assay is not publicly available, its high potency is well-documented. For context, the inhibitory concentration (IC_{50}) from a binding assay is provided below, along with data for another CCR5 antagonist, Vicriviroc, in a calcium mobilization assay.

Compound	Target	Assay Type	Parameter	Value
AZD-5672	CCR5	Binding Assay	IC50	0.32 nM[1][2]
Vicriviroc	CCR5	RANTES-induced Calcium Mobilization	IC50	16 nM[2]

Signaling Pathway

The binding of a native ligand, such as RANTES (CCL5), to CCR5 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Specifically, CCR5 couples to G α i/o proteins. Upon activation, the G α subunit dissociates from the G β γ dimer. The G β γ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes. **AZD-5672**, as a CCR5 antagonist, blocks the initial binding of the natural ligand, thereby inhibiting this entire downstream signaling cascade.

Caption: CCR5 signaling pathway leading to intracellular calcium mobilization.

Experimental Protocols

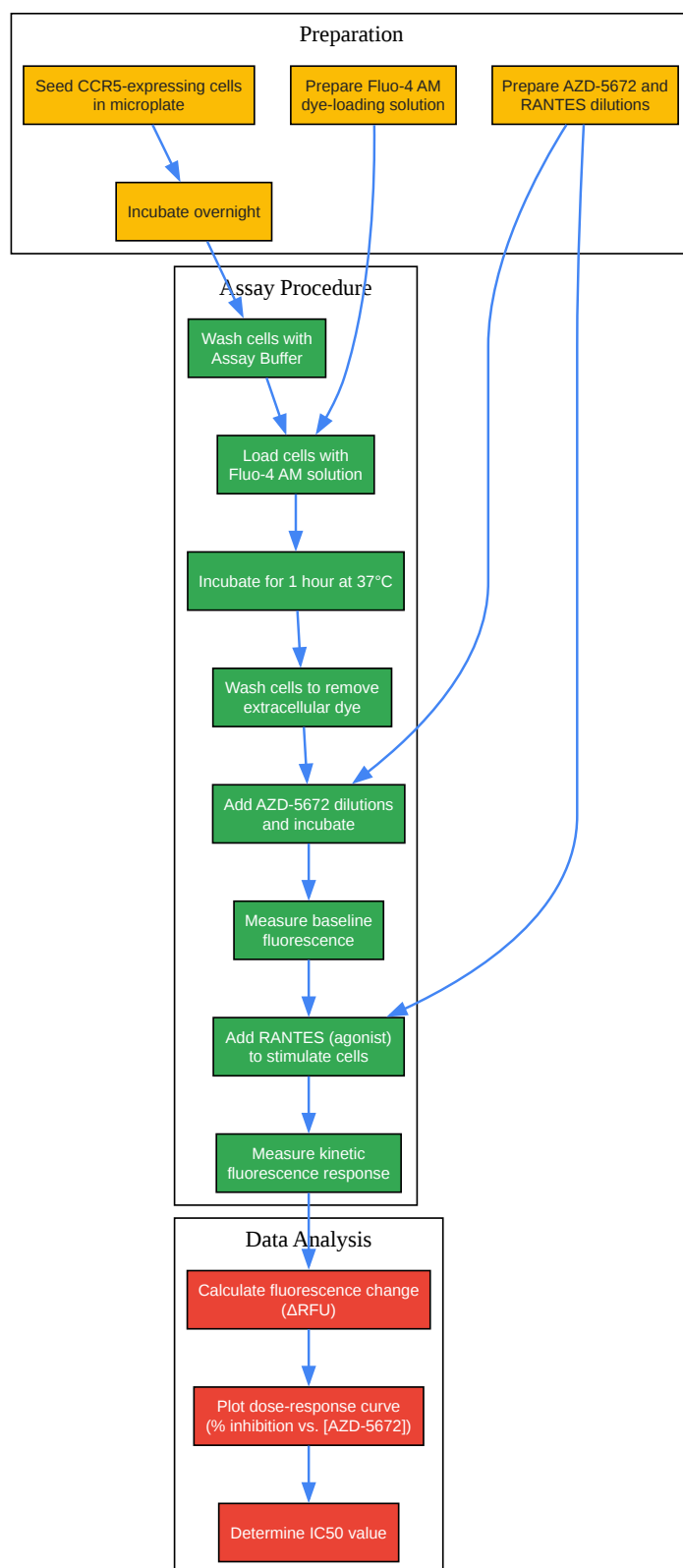
This protocol describes a method for measuring the inhibitory effect of **AZD-5672** on RANTES-induced calcium mobilization in a cell line stably expressing human CCR5. The assay utilizes the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents

- Cell Line: HEK293 or CHO cells stably expressing human CCR5.
- Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

- Fluo-4 AM: 1 mM stock solution in anhydrous DMSO.
- Probenecid: 250 mM stock solution in assay buffer or water.
- RANTES (CCL5): Recombinant human RANTES, stock solution in sterile water or PBS.
- **AZD-5672**: Stock solution in DMSO.
- Positive Control Agonist: RANTES (CCL5).
- Negative Control: Assay buffer with equivalent DMSO concentration.
- Plate: Black, clear-bottom 96-well or 384-well microplates.
- Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation).

Experimental Workflow



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Caption: Experimental workflow for the **AZD-5672** calcium mobilization assay.

Detailed Protocol

- Cell Plating:
 - The day before the assay, seed CCR5-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
- Preparation of Dye-Loading Solution:
 - On the day of the assay, prepare the Fluo-4 AM dye-loading solution. For each 96-well plate, mix 10 mL of Assay Buffer with 20 μ L of 1 mM Fluo-4 AM stock solution (final concentration 2 μ M) and 100 μ L of 250 mM Probenecid stock solution (final concentration 2.5 mM). Probenecid is an anion-exchange transport inhibitor that helps to retain the dye inside the cells.
- Dye Loading:
 - Aspirate the culture medium from the cell plate.
 - Gently wash the cell monolayer once with 100 μ L of Assay Buffer per well.
 - Add 100 μ L of the Fluo-4 AM dye-loading solution to each well.
 - Incubate the plate for 1 hour at 37°C in the dark.
- Cell Washing:
 - After incubation, gently aspirate the dye-loading solution.
 - Wash the cells twice with 100 μ L of Assay Buffer per well to remove any extracellular dye.
 - After the final wash, add 90 μ L of Assay Buffer to each well.
- Compound Addition (Antagonist):

- Prepare serial dilutions of **AZD-5672** in Assay Buffer at 10X the final desired concentrations.
- Add 10 µL of the 10X **AZD-5672** dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
- Incubate the plate for 15-30 minutes at room temperature in the dark.
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader.
 - Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
 - Record a stable baseline fluorescence for 10-20 seconds.
 - Using the instrument's automated liquid handling, add 10 µL of a pre-determined EC80 concentration of RANTES (agonist) to all wells simultaneously to stimulate calcium mobilization.
 - Immediately after agonist addition, continue to record the fluorescence signal kinetically for at least 60-120 seconds.
- Data Analysis:
 - The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
 - To determine the inhibitory effect of **AZD-5672**, calculate the percentage of inhibition for each concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\Delta\text{RFU}_{\text{compound}} - \Delta\text{RFU}_{\text{min}}) / (\Delta\text{RFU}_{\text{max}} - \Delta\text{RFU}_{\text{min}}))$ Where:
 - $\Delta\text{RFU}_{\text{compound}}$ is the fluorescence change in the presence of **AZD-5672**.
 - $\Delta\text{RFU}_{\text{max}}$ is the maximum fluorescence change (agonist only).
 - $\Delta\text{RFU}_{\text{min}}$ is the minimum fluorescence change (buffer only).

- Plot the percentage of inhibition against the logarithm of the **AZD-5672** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for utilizing a calcium mobilization assay to characterize the antagonist activity of **AZD-5672** at the CCR5 receptor. The provided protocols and diagrams offer a framework for researchers to implement this assay in their drug discovery and development workflows. The high potency of **AZD-5672** makes it a valuable tool for studying CCR5-mediated signaling and its role in various physiological and pathological processes.

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- To cite this document: BenchChem. [Application Notes and Protocols for AZD-5672 in Calcium Mobilization Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-in-calcium-mobilization-assay]

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